molecular formula C8H15NO2 B026957 2-(1-Methylpiperidin-2-yl)acetic acid CAS No. 107388-72-7

2-(1-Methylpiperidin-2-yl)acetic acid

Cat. No. B026957
M. Wt: 157.21 g/mol
InChI Key: IGBQBRPEHILFLU-UHFFFAOYSA-N
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Description

"2-(1-Methylpiperidin-2-yl)acetic acid" is a chemical compound potentially of interest due to its structural components. While specific research on this compound is scarce, the study of similar compounds provides insights into the methodologies that could be applied for its synthesis, structural analysis, and the exploration of its properties.

Synthesis Analysis

Research on related compounds involves various synthesis methods, including acylation, Michael addition, and reactions with different anhydrides and acids. For instance, the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids showcases a method involving acylation followed by Michael addition, indicating a potential pathway for synthesizing complex acetic acid derivatives (Chui et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various spectroscopic techniques and quantum chemical calculations. For example, studies on 2-(5-methyl-1-benzofuran-3-yl) acetic acid emphasize spectroscopic characterization and computational studies to elucidate molecular structure and properties (Hiremath et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of complex structures with unique properties. The synthesis and characterization of triorganotin(IV) complexes provide insights into the reactivity of acetic acid derivatives and their potential applications (Baul et al., 2002).

Physical Properties Analysis

The physical properties of chemical compounds can be influenced by their molecular structure. Studies on compounds like 2-alkylindole-3-acetic acids explore how modifications in molecular structure affect physical properties, including auxin activity, highlighting the importance of structural features (Antolić et al., 2004).

Chemical Properties Analysis

The chemical properties of acetic acid derivatives can be diverse, depending on their structure and substituents. Research on the synthesis and reactions of various derivatives reveals insights into their reactivity, potential for forming complexes, and applications in different fields. For example, the study of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles based on the synthesis and reactions of (2,4-dioxocyclohex-1-yl)acetic acid derivatives demonstrates the chemical versatility of acetic acid derivatives (Juma et al., 2008).

Scientific Research Applications

1. Synthesis of Carbon-11 Labeled Piperidine Esters

2-(1-Methylpiperidin-2-yl)acetic acid and its derivatives are used in the synthesis of carbon-11 labeled N-methylpiperidinyl esters. These esters are potential in vivo substrates for acetylcholinesterase (AChE), a crucial enzyme in the human brain. The structural variations in these compounds help in examining the structure-activity relationship for in vivo enzymatic hydrolysis (Nguyen, Snyder, & Kilbourn, 1998).

2. Antioxidant and Xanthine Oxidase Inhibitory Studies

This compound is used in the synthesis of Schiff base ligands, which are then reacted with metal ions to produce complexes with antioxidant properties. These complexes, particularly the zinc complex, show significant inhibitory activities against xanthine oxidase, an enzyme involved in purine metabolism (Ikram et al., 2015).

3. Synthesis and Structural Studies

2-(1-Methylpiperidin-2-yl)acetic acid derivatives are prepared from various starting materials, such as 2-aminopyridines, and used for conducting structural studies. These studies involve acylation and Michael addition reactions, offering insights into molecular conformations in solution and crystal forms (Chui et al., 2004).

4. Development of Efficient Synthesis Methods

This chemical is crucial in the development of new synthesis methods, such as a novel, metal-free process for synthesizing certain triazoles. These methodologies offer atom economical, highly selective, and environmentally friendly synthesis routes (Tortoioli et al., 2020).

5. HIV-1 Integrase Inhibitors

Derivatives of 2-(1-Methylpiperidin-2-yl)acetic acid are studied for their potential as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, offering a new avenue for the development of antiretroviral compounds (Kessl et al., 2012).

6. Fluorescent Chemosensors

Certain derivatives of this compound are used as fluorescent chemosensors for detecting ions like Zn2+ and F−. These sensors show significant fluorescence enhancement in specific conditions, making them useful for metal sensing applications (Song et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including “2-(1-Methylpiperidin-2-yl)acetic acid”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future .

properties

IUPAC Name

2-(1-methylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBQBRPEHILFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390234
Record name (1-methylpiperidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-2-yl)acetic acid

CAS RN

107388-72-7
Record name (1-methylpiperidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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